Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D-
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Overview
Description
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- is a synthetic compound with the molecular formula C9H17Cl2NO4. It is a derivative of ribopyranose, a sugar molecule, and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribopyranose are protected using acetyl groups to form 2,3,4-O-tetraacetyl-ribopyranose.
Introduction of Bis(2-chloroethyl)amino Group: The protected ribopyranose is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group at the 1-deoxy position.
Deprotection: The final step involves the removal of the acetyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deacetylated Products: Hydrolysis of acetyl groups yields deacetylated ribopyranose derivatives.
Scientific Research Applications
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- has several scientific research applications:
Medicinal Chemistry: The compound’s alkylating properties make it a potential candidate for anticancer drug development.
Biological Studies: It can be used to study the effects of alkylating agents on biological systems.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic atoms such as nitrogen and oxygen in DNA, proteins, and other biomolecules. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment.
Melphalan: Another alkylating agent with similar properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- is unique due to its ribopyranose backbone, which imparts different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents. The presence of acetyl groups also allows for controlled release and activation of the compound in biological systems .
Properties
CAS No. |
74427-66-0 |
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Molecular Formula |
C15H23Cl2NO7 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[bis(2-chloroethyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C15H23Cl2NO7/c1-9(19)23-12-8-22-15(18(6-4-16)7-5-17)14(25-11(3)21)13(12)24-10(2)20/h12-15H,4-8H2,1-3H3/t12-,13-,14-,15-/m1/s1 |
InChI Key |
HZJPZWOZELCNHN-KBUPBQIOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)N(CCCl)CCCl |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N(CCCl)CCCl |
Origin of Product |
United States |
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